2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
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Overview
Description
2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzenesulfonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and cellular uptake in cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and its inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells . The compound interacts with the active site of the enzyme, blocking its activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
Uniqueness
2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C23H22ClN3O3S |
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Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C23H22ClN3O3S/c24-21-12-11-18(17-22(21)31(29,30)25-19-7-3-1-4-8-19)23(28)27-15-13-26(14-16-27)20-9-5-2-6-10-20/h1-12,17,25H,13-16H2 |
InChI Key |
JHLHXKMBOCNINU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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